tert-butylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate
Description
tert-butyl N-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate is a carbamate derivative featuring a tertiary butyl group, a methyl-substituted amine, and a 4-hydroxybut-2-yn-1-yl chain. This compound is structurally characterized by:
- Carbamate backbone: The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
- Methyl substitution: The N-methyl group reduces nucleophilicity, influencing reactivity in downstream reactions.
This compound is synthesized via alkylation reactions, as seen in similar pathways (e.g., NaH/DMF-mediated coupling of tert-butyl N-(3-bromopropyl)-N-methylcarbamate with propargyl alcohols) . Its primary applications include use as an intermediate in pharmaceuticals, particularly in kinase inhibitor synthesis (e.g., glycogen synthase kinase-3 inhibitors) .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxybut-2-ynyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,7-8H2,1-4H3 |
InChI Key |
UEWJSCVDYDZNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC#CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxybut-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-ButylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxy group to a halide.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: tert-ButylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to create new compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its impact on cellular functions .
Medicine: It is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its unique chemical properties and its ability to undergo various chemical transformations .
Mechanism of Action
The mechanism of action of tert-butylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between tert-butyl N-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate and related carbamates:
Key Observations :
- Hydrogen Bonding : The hydroxyl group in the target compound enables hydrogen bonding (O–H···O distances ~2.6–2.8 Å), similar to N-Boc-hydroxylamine . This enhances crystallinity and solubility in polar solvents.
- Reactivity: The alkyne group distinguishes the target compound from analogs like the 4-aminobutan-2-yl derivative, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
- Steric Effects : Cyclopropyl and oxabicyclo substituents (e.g., CAS 2241138-06-5 ) introduce steric bulk, reducing reaction rates compared to the linear hydroxybutynyl chain.
Biological Activity
Tert-butylN-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate, identified by CAS number 928144-84-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models.
- Neuroprotective Effects : It may protect neuronal cells from apoptosis induced by amyloid-beta peptide (Aβ), which is significant in Alzheimer's disease research.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, including acetylcholinesterase and β-secretase, which are relevant targets in neurodegenerative diseases.
The mechanisms through which this compound exerts its effects include:
- Reduction of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound mitigates oxidative damage to cells.
- Inhibition of Amyloid Aggregation : It prevents the aggregation of Aβ peptides, thereby reducing the formation of neurotoxic fibrils.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell death in astrocytes exposed to Aβ1-42. The protective effects were linked to decreased levels of TNF-α and free radicals .
In Vivo Studies
In vivo assessments using animal models have shown mixed results. While some studies indicated moderate protective effects against cognitive decline when administered alongside scopolamine, others reported insufficient bioavailability in the brain tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
